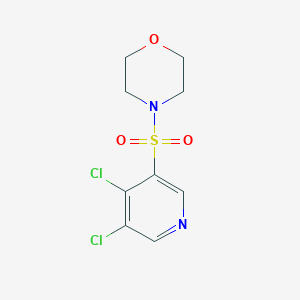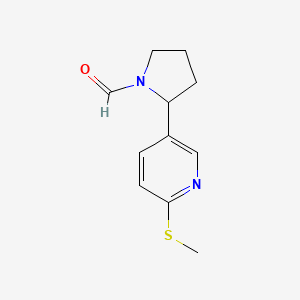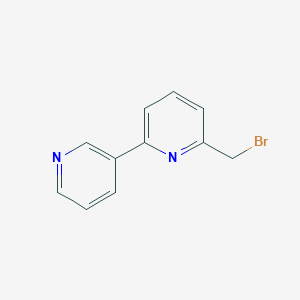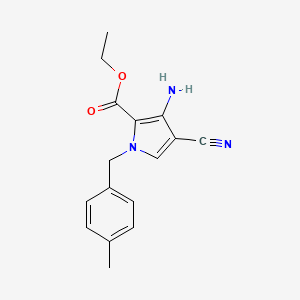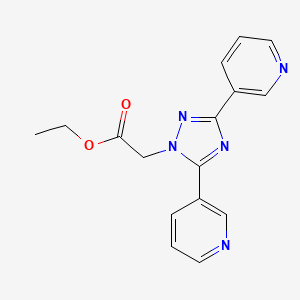
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acétate d'éthyle est un composé organique complexe présentant un cycle triazole substitué par des groupes pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acétate d'éthyle implique généralement la formation du cycle triazole suivie de l'introduction de substituants pyridine. Une méthode courante implique la cyclisation de dérivés d'hydrazine appropriés avec de l'acétoacétate d'éthyle en milieu acide pour former le cycle triazole. Les réactions de substitution ultérieures introduisent les groupes pyridine aux positions souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l'utilisation de catalyseurs et de conditions réactionnelles contrôlées pour faciliter la formation du cycle triazole et les réactions de substitution ultérieures. L'extensibilité du processus est cruciale pour les applications industrielles, et des méthodes telles que la synthèse en continu peuvent être utilisées pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acétate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, conduisant potentiellement à différentes formes structurales.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles tels que les amines pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des pH contrôlés pour assurer les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent introduire une large gamme de substituants sur les cycles pyridine.
Applications de recherche scientifique
Le 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acétate d'éthyle a des applications diverses dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans le développement de nouvelles méthodologies synthétiques.
Biologie : Les caractéristiques structurales du composé en font un candidat pour l'étude des interactions avec les macromolécules biologiques, telles que les protéines et les acides nucléiques.
Médecine : Les applications médicinales potentielles incluent son utilisation comme échafaudage pour la conception de nouveaux médicaments aux propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires.
Industrie : Dans les milieux industriels, le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une stabilité ou une réactivité améliorées.
Mécanisme d'action
Le mécanisme par lequel le 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acétate d'éthyle exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le cycle triazole et les substituants pyridine peuvent participer à des liaisons hydrogène, à un empilement π-π et à d'autres interactions non covalentes, influençant l'affinité de liaison et la spécificité du composé. Ces interactions peuvent moduler l'activité des protéines cibles ou modifier les voies cellulaires, conduisant aux effets biologiques observés.
Applications De Recherche Scientifique
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential medicinal applications include its use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In industrial settings, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and pyridine substituents can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acétate d'éthyle comprennent :
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide : Un composé tri-cationique de type pince avec des substituants pyridine.
3,5-Di(pyridin-4-yl)-1,2,4-thiadiazole : Un dérivé de thiadiazole avec des groupes pyridine.
Unicité
Le 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acétate d'éthyle est unique en raison de sa combinaison spécifique d'un cycle triazole et de substituants pyridine. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications. Sa capacité à subir des réactions chimiques diverses et à interagir avec des cibles biologiques le distingue des autres composés similaires.
Propriétés
Formule moléculaire |
C16H15N5O2 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
ethyl 2-(3,5-dipyridin-3-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-6-4-8-18-10-13)19-15(20-21)12-5-3-7-17-9-12/h3-10H,2,11H2,1H3 |
Clé InChI |
VNBBBCCGLCCHON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=NC(=N1)C2=CN=CC=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)benzo[d]thiazol-6-ol](/img/structure/B11813981.png)
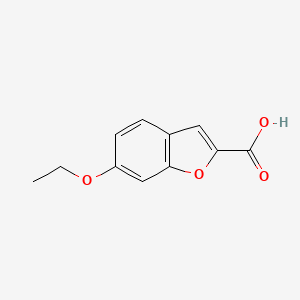

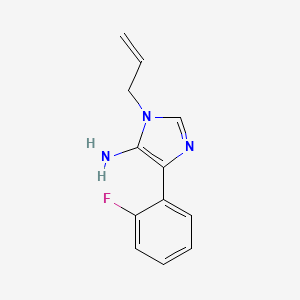
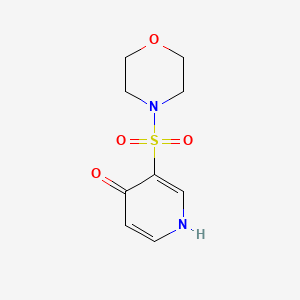

![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
